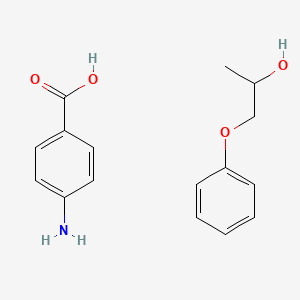
4-Aminobenzoic acid;1-phenoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobenzoic acid;1-phenoxypropan-2-ol: is a compound that combines two distinct chemical entities: 4-aminobenzoic acid and 1-phenoxypropan-2-olIt is a white solid that is slightly soluble in water and is commonly used in the synthesis of folate by bacteria, plants, and fungi . 1-Phenoxypropan-2-ol is an organic compound with the formula C₉H₁₂O₂. It is a colorless liquid with a pleasant odor and is used as a solvent and intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
4-Aminobenzoic Acid:
Reduction of 4-nitrobenzoic acid: This method involves the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using reducing agents such as iron and hydrochloric acid.
Hoffman degradation: This method involves the degradation of the monoamide derived from terephthalic acid to produce 4-aminobenzoic acid.
-
1-Phenoxypropan-2-ol:
Oxidation of phenol and propylene glycol: This method involves the oxidation of phenol and propylene glycol in the presence of a catalyst to produce 1-phenoxypropan-2-ol.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
-
4-Aminobenzoic Acid:
-
1-Phenoxypropan-2-ol:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include iron, hydrochloric acid, and sodium borohydride.
Substitution: Common reagents include nitric acid, sulfuric acid, and halogens.
Major Products:
4-Aminobenzoic Acid: Major products include aniline derivatives, quinones, and nitro compounds.
1-Phenoxypropan-2-ol: Major products include phenoxyacetone and phenoxypropanolamines.
Scientific Research Applications
Chemistry:
- 4-Aminobenzoic acid is used as a building block in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .
- 1-Phenoxypropan-2-ol is used as a solvent and intermediate in organic synthesis .
Biology:
- 4-Aminobenzoic acid is an intermediate in the synthesis of folate by bacteria, plants, and fungi .
- 1-Phenoxypropan-2-ol has applications in the formulation of various biological products .
Medicine:
- 4-Aminobenzoic acid has been used in the treatment of fibrotic skin disorders and as a sunscreen agent .
- 1-Phenoxypropan-2-ol is used in the formulation of pharmaceuticals .
Industry:
Mechanism of Action
4-Aminobenzoic Acid:
- The mechanism of action of 4-aminobenzoic acid involves its role as an intermediate in the synthesis of folate by bacteria, plants, and fungi . It is converted to dihydropteroate by the enzyme dihydropteroate synthase, which is then further converted to folate .
1-Phenoxypropan-2-ol:
Comparison with Similar Compounds
-
4-Aminobenzoic Acid:
Benzoic Acid: Similar structure but lacks the amino group.
Aniline: Similar structure but lacks the carboxyl group.
Para-Nitrobenzoic Acid: Similar structure but has a nitro group instead of an amino group.
-
1-Phenoxypropan-2-ol:
Phenol: Similar structure but lacks the propanol group.
Propylene Glycol: Similar structure but lacks the phenoxy group.
Phenoxyethanol: Similar structure but has an ethanol group instead of a propanol group.
Uniqueness:
- 4-Aminobenzoic acid is unique due to its dual functional groups (amino and carboxyl) that allow it to participate in a wide range of chemical reactions .
- 1-Phenoxypropan-2-ol is unique due to its combination of a phenoxy group and a propanol group, which makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
189346-57-4 |
|---|---|
Molecular Formula |
C16H19NO4 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
4-aminobenzoic acid;1-phenoxypropan-2-ol |
InChI |
InChI=1S/C9H12O2.C7H7NO2/c1-8(10)7-11-9-5-3-2-4-6-9;8-6-3-1-5(2-4-6)7(9)10/h2-6,8,10H,7H2,1H3;1-4H,8H2,(H,9,10) |
InChI Key |
CMFHOXCIEVRSDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC=C1)O.C1=CC(=CC=C1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


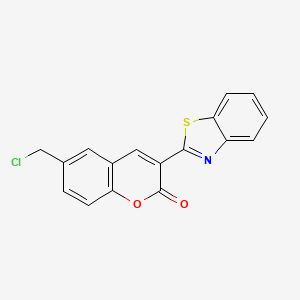
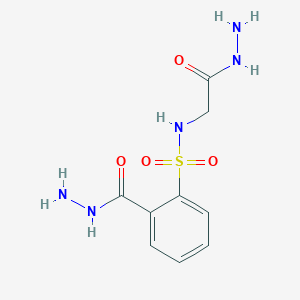
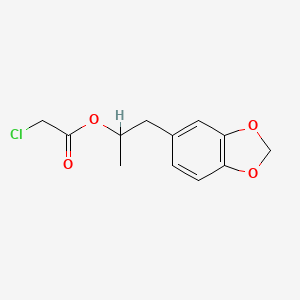
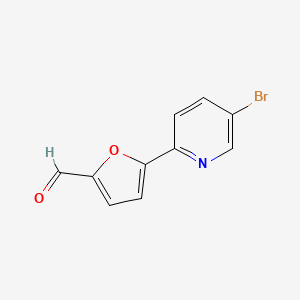
![4-{1-[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]ethyl}benzoic acid](/img/structure/B14250675.png)
![1H-Imidazole, 4,5-dihydro-2-[4-[5-(4-methoxyphenyl)-2-furanyl]phenyl]-](/img/structure/B14250723.png)

![8-Methylpyrano[2,3-a]carbazol-2(11H)-one](/img/structure/B14250726.png)
![4-Methyl-3-[(6-methyl-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B14250727.png)
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-](/img/structure/B14250728.png)
![[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid](/img/structure/B14250729.png)


![3-Oxatricyclo[3.2.1.0~2,4~]octan-6-amine](/img/structure/B14250738.png)
